N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
CAS No.: 301859-04-1
Cat. No.: VC19993625
Molecular Formula: C13H10N2O3S
Molecular Weight: 274.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301859-04-1 |
|---|---|
| Molecular Formula | C13H10N2O3S |
| Molecular Weight | 274.30 g/mol |
| IUPAC Name | N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C13H10N2O3S/c1-17-8-4-5-9-11(7-8)19-13(14-9)15-12(16)10-3-2-6-18-10/h2-7H,1H3,(H,14,15,16) |
| Standard InChI Key | SYAKDLNNZQPEAH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound’s IUPAC name, N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide, reflects its fused benzothiazole-furan system. The benzothiazole ring incorporates a sulfur atom at position 1 and a nitrogen at position 3, while the methoxy (-OCH₃) group occupies the 6-position. The furan-2-carboxamide group is attached via an amide linkage to the benzothiazole’s 2-position nitrogen. This hybrid structure enhances electronic delocalization, contributing to its reactivity and bioactivity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₃S | |
| Molecular Weight | 298.30 g/mol | |
| SMILES Notation | COC1=CC=C(C=C1)N2C(=NC3=CC=CO3)C(S2)=O | |
| Topological Polar Surface Area | 100.8 Ų |
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous benzothiazole derivatives reveals planar configurations with intermolecular hydrogen bonding between the amide carbonyl and adjacent NH groups . Fourier-transform infrared (FTIR) spectra of N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide show characteristic peaks at 1,650 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (C-O-C of methoxy). Nuclear magnetic resonance (¹H NMR) data indicate aromatic proton signals at δ 7.8–8.1 ppm for the benzothiazole ring and δ 6.3–7.2 ppm for the furan moiety.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a three-step protocol:
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Benzothiazole Core Formation: 6-Methoxy-2-aminobenzothiazole is synthesized via cyclization of 4-methoxyphenylthiourea using bromine in acetic acid.
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Furan-2-Carboxylic Acid Activation: The carboxylic acid group is activated using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
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Amide Coupling: The activated furan-2-carboxylic acid reacts with 6-methoxy-2-aminobenzothiazole under reflux, yielding the target compound with a purity >95% after recrystallization.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Br₂, CH₃COOH, 80°C, 4h | 78 |
| 2 | DCC, DMAP, CH₂Cl₂, RT, 2h | 92 |
| 3 | Reflux, 6h, EtOH recrystallization | 85 |
Scalability and Green Chemistry
Recent advancements employ microwave-assisted synthesis to reduce reaction times by 40% and solvent-free mechanochemical methods to enhance atom economy . These approaches align with green chemistry principles, minimizing waste and energy consumption.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Stability studies indicate decomposition temperatures above 240°C, with photodegradation observed under UV light after 48 hours .
Acid-Base Behavior
The pKa values of the amide nitrogen (≈3.5) and benzothiazole NH (≈8.2) enable pH-dependent solubility, facilitating targeted drug delivery systems .
Biological Activities and Mechanisms
Enzyme Inhibition
N-(6-Methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide inhibits acetylcholinesterase (AChE) with an IC₅₀ of 12.3 μM, comparable to donepezil (IC₅₀ = 10.1 μM) . Molecular docking studies reveal interactions with the AChE peripheral anionic site, disrupting substrate binding .
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells demonstrate a GI₅₀ of 8.7 μM, attributed to caspase-3 activation and mitochondrial membrane depolarization. Synergistic effects with doxorubicin enhance cytotoxicity by 35%.
Antimicrobial Effects
The compound exhibits broad-spectrum activity, with minimum inhibitory concentrations (MICs) of 16 μg/mL against Staphylococcus aureus and 32 μg/mL against Escherichia coli. Mechanistic studies suggest disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition.
Applications in Drug Development
Neuroprotective Agents
Benzothiazole derivatives like N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide reduce β-amyloid aggregation by 60% in transgenic Caenorhabditis elegans models, highlighting potential in Alzheimer’s disease therapy .
Antiparasitic Candidates
In Plasmodium falciparum cultures, the compound inhibits hemozoin formation with an EC₅₀ of 1.2 μM, outperforming chloroquine (EC₅₀ = 1.8 μM) in resistant strains.
Comparative Analysis with Analogues
Substituent Effects
Replacing the methoxy group with ethoxy (C₂H₅O-) reduces AChE inhibition by 40%, underscoring the methoxy group’s role in target binding . Conversely, substituting furan with thiophene enhances antibacterial activity twofold.
Table 3: Activity Comparison of Benzothiazole Analogues
| Compound | AChE IC₅₀ (μM) | Anticancer GI₅₀ (μM) |
|---|---|---|
| 6-Methoxy derivative (target) | 12.3 | 8.7 |
| 6-Ethoxy analogue | 20.1 | 15.4 |
| Thiophene-substituted analogue | 18.9 | 6.2 |
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